molecular formula C14H26O2 B1582860 Decyl methacrylate CAS No. 3179-47-3

Decyl methacrylate

Cat. No. B1582860
CAS RN: 3179-47-3
M. Wt: 226.35 g/mol
InChI Key: GTBGXKPAKVYEKJ-UHFFFAOYSA-N
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Patent
US08865931B2

Procedure details

To a 1 liter flask equipped with an agitator, thermometer and a Vigreux fractionating column were added 188 g (1.88 mol) of methyl methacrylate (MMA), 59.4 g (0.376 mol) of n-decyl alcohol, 1.25 mol % of zinc acetylacetonate, 1.25 mol % of LiCl and 0.75 g of phenothiazine, and 0.62 g of hydroquinone free radical polymerization inhibitor. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol was removed from the upper part of the fractionation column. The reaction was continued in this manner for approximately five hours. After vacuum filtration of the catalyst and inhibitors, the excess of MMA was removed under vacuum and the resulting n-decyl methacrylate (DMA) was isolated (84.3 grams, 99.1% yield) and analyzed. Gas-liquid chromatographic (GLC) analysis showed 99% conversion of 1-decanol to DMA of 98% purity.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.1%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C.[Li+].[Cl-].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C1(C=CC(O)=CC=1)O>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Zn+2].CO>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
59.4 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0.75 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0.62 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 liter flask equipped with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was removed from the upper part of the fractionation column
FILTRATION
Type
FILTRATION
Details
After vacuum filtration of the catalyst and inhibitors
CUSTOM
Type
CUSTOM
Details
the excess of MMA was removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.